molecular formula C18H22N4O2S B14812797 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine

Cat. No.: B14812797
M. Wt: 358.5 g/mol
InChI Key: CYSCYSCNHFTWFQ-UHFFFAOYSA-N
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Description

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylsulfonyl group and a pyrazolylamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves multiple steps. One common method starts with the preparation of 5-{[(4-iodophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is synthesized by heating Meldrum’s acid with triethyl orthoformate and 4-iodoaniline . The next step involves the formation of 6-iodo-4-quinolinol by heating the intermediate in diphenyl ether . Finally, the desired compound is obtained by reacting 6-iodo-4-quinolinol with tert-butylsulfonyl chloride and 4,5-dimethyl-1H-pyrazole under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The quinoline ring can be reduced using suitable reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its combination of a tert-butylsulfonyl group and a pyrazolylamine moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine

InChI

InChI=1S/C18H22N4O2S/c1-11-12(2)21-22-17(11)20-16-8-9-19-15-7-6-13(10-14(15)16)25(23,24)18(3,4)5/h6-10H,1-5H3,(H2,19,20,21,22)

InChI Key

CYSCYSCNHFTWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C(C)(C)C)C

Origin of Product

United States

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